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Compound Name: 2-Amino-5-bromopyridine

Cat. No.: B118841 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromopyridine is a critical intermediate in the pharmaceutical industry, serving as

a versatile building block for the synthesis of a wide range of biologically active molecules,

including PI3 Kinase inhibitors and selective dopamine D3 receptor agonists.[1] The primary

synthetic challenge lies in the regioselective bromination of the starting material, 2-

aminopyridine. The electron-donating amino group strongly activates the pyridine ring towards

electrophilic substitution at both the C-3 and C-5 positions, often leading to a mixture of mono-

and di-brominated products.[2][3] This document outlines and compares several effective

methods for the targeted synthesis of 2-Amino-5-bromopyridine, providing detailed protocols

and quantitative data to guide researchers in selecting the most suitable method for their

needs.

Synthetic Pathways Overview
Three primary strategies have been established for the synthesis of 2-Amino-5-
bromopyridine from 2-aminopyridine, each with distinct advantages and disadvantages

regarding yield, selectivity, and operational simplicity.

Direct Bromination with N-Bromosuccinimide (NBS): This method offers a straightforward,

one-pot procedure using a convenient and solid brominating agent. While capable of
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achieving high yields, it carries the risk of over-bromination, forming the 2-amino-3,5-

dibromopyridine byproduct, which necessitates careful control of reaction conditions.[2][4]

Direct Bromination with Phenyltrimethylammonium Tribromide (PTAT): PTAT is a mild and

selective solid brominating agent that provides good yields and minimizes the formation of

the undesired 3-bromo isomer.[1][2] This method is advantageous for its high selectivity

under mild conditions.

N-Acylation, Bromination, and Hydrolysis Sequence: This classical multi-step approach

involves first protecting the activating amino group via acylation. The resulting acetyl group

directs the subsequent bromination with elemental bromine (Br₂) preferentially to the C-5

position. A final hydrolysis step removes the protecting group to yield the desired product.[5]

While this route offers excellent regioselectivity, it involves multiple steps, which may result in

a lower overall yield compared to direct methods.[2]

Data Presentation
The following tables summarize the quantitative data associated with the different synthetic

routes, allowing for easy comparison.

Table 1: Comparison of Synthetic Routes
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Method Key Steps Advantages Disadvantages
Reported
Overall Yield

Direct

Bromination with

NBS

One-step

reaction of 2-

aminopyridine

with NBS.

Simple, one-pot

procedure; high

yield for the

specific step.[2]

Risk of byproduct

formation (2-

amino-3,5-

dibromopyridine).

[2][4]

95.0%[4]

Direct

Bromination with

PTAT

One-step

reaction of 2-

aminopyridine

with PTAT.

High yield, mild

conditions,

avoids 3-position

byproduct.[1][2]

Requires the use

of a specific, pre-

formed

brominating

agent.

75% - 81%[1]

N-Acylation

Sequence

1. Acetic

anhydride

protection2.

Bromination

(Br₂)3. NaOH

hydrolysis

High

regioselectivity at

the C-5 position.

[2]

Multi-step

process,

moderate overall

yield.[2]

65% - 66.5%[5]

Table 2: Summary of Reaction Conditions and Yields
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Method
Brominati
ng Agent

Solvent
Temperat
ure (°C)

Reaction
Time

Molar
Ratio
(Reagent:
Substrate
)

Reported
Yield

Direct

Brominatio

n

N-

Bromosucc

inimide

(NBS)

Acetone 10 1 hour 1.06 : 1 95.0%[4]

Direct

Brominatio

n

Phenyltrim

ethylammo

nium

Tribromide

(PTAT)

Chloroform 30 2 hours 1 : 1 81%[1]

N-Acylation

Route

Acetic

Anhydride

(Acylation)

N/A

(Reflux)
Reflux N/A 1.6 : 1 N/A

Bromine

(Brominatio

n)

N/A 50 N/A 1.1 : 1 N/A

NaOH

(Hydrolysis

)

N/A
Room

Temp.
N/A N/A

66.5%

(overall)[5]

Mandatory Visualization
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Synthetic Routes for 2-Amino-5-bromopyridine

Direct Bromination

N-Acylation Route

2-Aminopyridine

NBS / Acetone

95% Yield

PTAT / Chloroform75-81% Yield

1. Acetic Anhydride

66.5% Overall Yield

2-Amino-5-bromopyridine

2. Br266.5% Overall Yield 3. NaOH (hydrolysis)66.5% Overall Yield

66.5% Overall Yield

Click to download full resolution via product page

Caption: Overview of synthetic pathways from 2-aminopyridine.
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Experimental Workflow: Direct Bromination with PTAT

Start

Charge 1L three-necked flask with:
- 9.4g 2-aminopyridine (0.1mol)

- 37.6g PTAT (0.1mol)
- 300ml Chloroform

End

Stir mixture at 30°C for 2 hours.

Wash with 40ml saturated
sodium chloride solution.

Separate organic phase.

Wash organic phase with
water (2-3 times).

Dry with anhydrous sodium sulfate,
then filter.

Remove solvent by rotary evaporation
to obtain an oil.

Cool with ice water and add water
to precipitate solid crude product.

Recrystallize crude product from benzene.

Filter and dry to obtain
yellow solid product.

Click to download full resolution via product page

Caption: Experimental workflow for direct bromination using PTAT.
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Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure reported to achieve a 95.0% yield.[4]

Materials:

2-aminopyridine (0.5 g, 5.3 mmol)

N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol)

Acetone (5 mL)

90% Ethanol (for recrystallization)

Procedure:

In a round-bottom flask, dissolve 2-aminopyridine (0.5 g) in acetone (5 mL).

Cool the mixture to 10 °C using an ice bath.

Add NBS (1.0 g) dropwise to the mixture over a period of 30 minutes, maintaining the

temperature at 10 °C.

After the addition is complete, stir the mixture for an additional 30 minutes.

Remove the solvent by evaporation under reduced pressure.

Recrystallize the resulting residue from 90% ethanol to afford 2-Amino-5-bromopyridine
as a yellow solid.

The reported yield for this procedure is 0.90 g (95.0%).[4]

Protocol 2: Direct Bromination using Phenyltrimethylammonium Tribromide (PTAT)

This protocol is based on a patent literature procedure with a reported yield of 81%.[1]

Materials:
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2-aminopyridine (9.4 g, 0.1 mol)

Phenyltrimethylammonium Tribromide (PTAT) (37.6 g, 0.1 mol)

Dichloromethane or Chloroform (300 mL)

Saturated sodium chloride solution

Anhydrous sodium sulfate

Benzene (for recrystallization)

Procedure:

To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and

condenser, add 2-aminopyridine (9.4 g), PTAT (37.6 g), and chloroform (300 mL).[1]

Stir the mixture at 30°C for 2 hours.[1]

After the reaction, wash the mixture with 40 mL of a saturated sodium chloride solution.

Separate the lower organic phase.[1]

Wash the organic phase 2-3 times with 20 mL portions of water.[1]

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by

rotary evaporation to obtain an oil.[1]

Cool the oil in an ice water bath and add water to precipitate a solid.[1]

Collect the crude product and recrystallize from benzene.[1]

Filter and dry the purified product to obtain a yellow solid. The reported yield is up to 10 g

(81%).[1]

Protocol 3: N-Acylation, Bromination, and Hydrolysis Sequence

This protocol is adapted from a method reported to have a 66.5% overall yield.[5]

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://eureka.patsnap.com/patent-CN111057000A
https://www.researchgate.net/publication/286348784_Synthesis_of_2-Amino-5-bromopyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-aminopyridine

Acetic anhydride

Bromine (Br₂)

50% Sodium hydroxide (NaOH) solution

Procedure:

N-Acylation: In a suitable flask, mix 2-aminopyridine with acetic anhydride in a molar ratio

of 1:1.6 (2-aminopyridine : acetic anhydride). Heat the mixture under reflux to form 2-

acetamidopyridine.

Bromination: Cool the reaction mixture. At 50°C, add bromine (Br₂) in a molar ratio of 1.1:1

(Br₂ : initial 2-aminopyridine). The acetyl group directs bromination to the C-5 position.

Hydrolysis: After the bromination is complete, cool the mixture to room temperature. Add

50% NaOH solution to hydrolyze the acetyl group, yielding 2-Amino-5-bromopyridine.

Workup and Purification: The product can be isolated by filtration and purified by

recrystallization. The reported overall yield for this multi-step process is 66.5%.[5]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must

be worn at all times.

Bromine (Br₂) is highly corrosive and toxic. Handle with extreme care.

N-Bromosuccinimide (NBS) is an irritant. Avoid contact with skin and eyes.

Chloroform and dichloromethane are volatile and harmful. Avoid inhalation of vapors.

Consult the Safety Data Sheet (SDS) for each reagent before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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